H-D-His(3-Me)-OH H-D-His(3-Me)-OH
Brand Name: Vulcanchem
CAS No.: 163750-76-3
VCID: VC21544377
InChI: InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
SMILES: CN1C=NC=C1CC(C(=O)O)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

H-D-His(3-Me)-OH

CAS No.: 163750-76-3

Cat. No.: VC21544377

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

H-D-His(3-Me)-OH - 163750-76-3

Specification

CAS No. 163750-76-3
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Standard InChI Key JDHILDINMRGULE-ZCFIWIBFSA-N
Isomeric SMILES CN1C=NC=C1C[C@H](C(=O)[O-])[NH3+]
SMILES CN1C=NC=C1CC(C(=O)O)N
Canonical SMILES CN1C=NC=C1CC(C(=O)[O-])[NH3+]

Introduction

Chemical Properties and Structure

Basic Chemical Information

H-D-His(3-Me)-OH is characterized by the molecular formula C7H11N3O2 and has a molecular weight of 169.18 g/mol . As a modified form of the amino acid histidine, it maintains the core amino acid structure while featuring a methyl group specifically at the 3-position of the imidazole ring. The compound is formally known as (R)-2-amino-3-(3-methyl-3H-imidazol-4-yl)-propionic acid according to IUPAC nomenclature .

Physical Properties

The compound typically appears as a slightly yellowish powder under standard conditions . It has a specific rotation of D= +23 ± 2° (C=1% in Water) at 24°C, indicating its chirality as the D-isomer . The compound maintains stability when properly stored, though it requires specific storage conditions to preserve its integrity.

Structural Characteristics

H-D-His(3-Me)-OH features the D-configuration of histidine, which is the enantiomer of the naturally occurring L-histidine found in proteins. The key distinguishing feature is the methyl group attached to the nitrogen at position 3 of the imidazole ring (π-position), which modifies the electronic properties and steric hindrance of the molecule compared to unmodified histidine.

Nomenclature and Identification

Registry Numbers and Identifiers

The primary identifiers for H-D-His(3-Me)-OH include:

Identifier TypeValue
CAS Number163750-76-3
MDL NumberMFCD00067633
HS Code2933299090

This information is crucial for regulatory documentation and commercial transactions involving the compound .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

  • D-His(p-Me)-OH

  • H-D-HIS(P-ME)-OH

  • H-D-HIS(PI-ME)-OH

  • D-HISTIDINE(3-ME)-OH

  • 3-Methyl-D-histidine

  • D-(3-METHYL)HISTIDINE

  • PI-METHYL-D-HISTIDINE

  • D-Histidine, 3-methyl-

  • H-N-P-METHYL-D-HISTIDINE

These alternative names reflect various naming conventions and highlight the position of methylation on the histidine structure.

Safety ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The GHS07 classification indicates potential health hazards, with the specific hazard statements pointing to risks of acute toxicity, skin irritation, eye irritation, and respiratory tract irritation .

Applications in Research and Development

Peptide Synthesis Applications

H-D-His(3-Me)-OH serves as a valuable building block in peptide synthesis, particularly for creating modified peptides with enhanced properties . The methylation at the imidazole ring modifies the electronic and steric properties of the resulting peptides, which can:

These modifications are particularly valuable in the development of peptide-based drugs and in studying structure-activity relationships of bioactive peptides.

Biochemical Research Applications

In biochemical research, H-D-His(3-Me)-OH provides a valuable tool for studying enzyme activity and protein interactions . Specific applications include:

  • Investigation of histidine's role in enzyme catalysis

  • Structure-function studies of histidine-containing proteins

  • Development of histidine-based probes for protein research

  • Exploration of post-translational modifications involving histidine

  • Creation of modified protein models with altered catalytic properties

The unique properties of this methylated histidine derivative enable researchers to explore specialized aspects of protein biochemistry that would be difficult to study with natural amino acids alone.

Pharmaceutical Research

The pharmaceutical industry utilizes H-D-His(3-Me)-OH in drug development efforts, particularly for compounds targeting histamine receptors . Applications include:

  • Development of histamine receptor modulators

  • Creation of peptidomimetic drugs with enhanced stability

  • Research on histidine-rich domains in therapeutic targets

  • Design of enzyme inhibitors targeting histidine-dependent catalysis

  • Investigation of histidine-mediated metal binding in medicinal chemistry

The D-configuration combined with the methylated imidazole ring provides unique properties that can be exploited in drug design to achieve desired pharmacological profiles.

SupplierCountryContact Information
Alchem Pharmtech, Inc.United States8485655694
BOC SciencesUnited States16314854226
Nextpeptide IncChina+86-0571-81612335
VladaChem GmbHGermany+49-7246-3082843
LEAPCHEM CO., LTD.China+86-852-30606658
Shanghai Hanhong Scientific Co.,Ltd.China021-54306202
TCI (Shanghai) Chemical Trading Co., Ltd.China021-021-61109150

This global distribution network ensures that researchers worldwide can access the compound for various applications .

Quality Specifications

Commercial preparations of H-D-His(3-Me)-OH typically adhere to strict quality standards:

  • Purity: ≥99% (determined by TLC)

  • Appearance: Slightly yellowish powder

  • Application: For research use only

  • Storage requirements: Store at 2-8°C

These specifications ensure consistency and reliability in research applications, which is crucial for reproducible scientific results.

Structural Comparison with Related Compounds

Comparison with H-D-His(1-Me)-OH

H-D-His(3-Me)-OH has a structural isomer, H-D-His(1-Me)-OH (CAS: 163750-77-4), which features methylation at the 1-position of the imidazole ring (τ-position) rather than the 3-position . This positional isomerism results in distinct chemical properties and biological activities:

PropertyH-D-His(3-Me)-OHH-D-His(1-Me)-OH
CAS Number163750-76-3163750-77-4
Methylation Position3-position (π-methyl)1-position (τ-methyl)
Alternative Namesπ-Methyl-D-histidineτ-Methyl-D-histidine
Molecular FormulaC7H11N3O2C7H11N3O2
Molecular Weight169.18169.18

Despite sharing the same molecular formula and weight, these compounds exhibit different chemical behaviors and biological activities due to the different position of the methyl group on the imidazole ring .

Comparison with L-Enantiomer

The L-enantiomer of 3-methylhistidine (3-Methyl-L-histidine, CAS: 368-16-1) is more commonly found in nature and has different applications compared to the D-form :

PropertyH-D-His(3-Me)-OH3-Methyl-L-histidine
CAS Number163750-76-3368-16-1
ConfigurationD-configuration (R)L-configuration (S)
Natural OccurrenceSyntheticFound in muscle tissue
IUPAC Name(R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid(S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Primary ApplicationsPeptide synthesis, researchBiomarker for muscle protein catabolism

The L-enantiomer has been more extensively studied in biological systems as it occurs naturally in proteins, particularly in actin and myosin of muscle tissue .

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